N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 3,5-dichloroaniline with pyrimidine-2-thiol in the presence of an acylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the acylation process. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents such as acetonitrile or dichloromethane at room temperature or under mild heating.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:
N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylthio)acetamide: This compound has a similar structure but differs in the nature of the sulfur-containing group.
N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfonyl)acetamide: This compound contains a sulfonyl group instead of a sulfanyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-8-4-9(14)6-10(5-8)17-11(18)7-19-12-15-2-1-3-16-12/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDZUJCKBXXSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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